molecular formula C15H21NO2 B5798401 methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate

methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate

Cat. No. B5798401
M. Wt: 247.33 g/mol
InChI Key: OPBCCIKQSDQUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate (EMB) is a synthetic compound used in scientific research. It is a member of the benzamide family and has been shown to have potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate is not fully understood. However, it has been suggested that methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate may act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate has also been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate has also been shown to have antitumor effects in various cancer cell lines. In addition, methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate has been shown to have anxiolytic and antidepressant effects in animal models of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate in lab experiments is its relatively simple synthesis method. methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate is also relatively stable and can be stored for long periods of time. However, methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate can be difficult to work with due to its low solubility in water. In addition, more research is needed to fully understand the potential side effects of methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate and its long-term safety.

Future Directions

There are several future directions for research on methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate. Another area of interest is the development of methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate derivatives with improved solubility and bioavailability. Finally, more research is needed to fully understand the potential therapeutic applications of methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate and its mechanism of action.

Synthesis Methods

Methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate can be synthesized through a multistep process starting from 4-hydroxybenzoic acid. The first step involves the protection of the hydroxyl group with a benzyl group. The benzyl-protected compound is then reacted with ethyl 2-methyl-2-propenoate to form the corresponding ester. The ester is then reduced to an alcohol and reacted with N-ethyl-N-methyl-2-propen-1-amine to form methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate.

Scientific Research Applications

Methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate has also been studied for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-16(10-12(2)3)11-13-6-8-14(9-7-13)15(17)18-4/h6-9H,2,5,10-11H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBCCIKQSDQUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C(=O)OC)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]benzoate

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